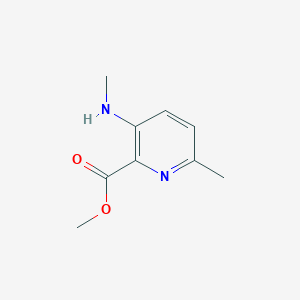

Methyl 6-methyl-3-(methylamino)picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-methyl-3-(methylamino)picolinate is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of picolinic acid and is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a methylamino group attached to the picolinate ring, making it a valuable building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-3-(methylamino)picolinate typically involves the reaction of 6-methylpicolinic acid with methylamine. The process can be summarized as follows:

Starting Material: 6-methylpicolinic acid.

Reagent: Methylamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:

Purification: The crude product is purified using techniques like recrystallization or chromatography.

Quality Control: Analytical methods such as NMR, HPLC, and LC-MS are used to ensure the purity and identity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methyl-3-(methylamino)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methylamino group to an amine.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted picolinates.

Wissenschaftliche Forschungsanwendungen

Potential Applications

Methyl 6-methyl-3-(methylamino)picolinate and similar compounds have potential applications in various fields:

- Pharmaceuticals: It can be employed as a building block for synthesizing biologically active molecules.

- Medicinal Chemistry: Useful due to the presence of functional groups that can undergo various chemical transformations.

- Herbicides: 6-indazolyl-2-picolinic acids can induce the up-regulation of auxin genes, promoting ethylene release and ABA production to cause plant death in a short period .

Interactions with Biological Molecules

Studies on the interactions of this compound with other biological molecules are crucial for understanding its pharmacodynamics. Interaction studies may include:

Structural Analogues

This compound shares structural similarities with several other compounds:

Comparison of Picolinate Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-3-chloro-6-picolinate | Contains an amino group at position 4 | Exhibits different biological activity due to chlorine substitution |

| Methyl 2-amino-5-methylpyridine | Amino group at position 2 | Different pyridine ring substitution affects reactivity |

| Methyl 6-(aminomethyl)picolinate | Aminomethyl substitution at position 6 | Potentially different pharmacological profiles due to amino group location |

These compounds highlight the uniqueness of this compound through its specific substitutions, which influence its chemical behavior and biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial in drug discovery, where small structural changes can significantly affect a compound's biological activity . An example of SAR can be seen in the study of pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors .

Henry's Law

Henry's Law is relevant in understanding the partitioning of volatile organic compounds, which can be important in environmental and chemical processes . The dimensionless Henry's law constants of monochloramine (KH) have been determined using an equilibrium headspace technique at different temperatures . At 20∘C, monochloramine exhibits a dimensionless Henry's constant of about 1.7×10−2, suggesting that volatilization could be a relevant loss process in open systems .

Wirkmechanismus

The mechanism of action of Methyl 6-methyl-3-(methylamino)picolinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 6-(aminomethyl)picolinate: Similar structure but with an aminomethyl group instead of a methylamino group.

6-Methylpicolinic acid: The parent compound without the methylamino group.

Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate: Another picolinate derivative with different substituents.

Uniqueness

Methyl 6-methyl-3-(methylamino)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

Methyl 6-methyl-3-(methylamino)picolinate is a derivative of picolinic acid characterized by its unique substitution pattern, which includes a methylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity can provide insights into its applications in drug development and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O2

- Structure : The compound features a picoline backbone with a methyl group at the 6-position and a methylamino group at the 3-position, contributing to its distinct chemical behavior and biological activity.

This compound interacts with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This interaction can modulate various cellular functions and signal transduction pathways, making it a candidate for further pharmacological investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties, suggesting that this compound may also exhibit such effects.

- Anticancer Potential : Preliminary investigations indicate potential anticancer activity, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-3-chloro-6-picolinate | Amino group at position 4 | Exhibits different biological activity due to chlorine substitution |

| Methyl 2-amino-5-methylpyridine | Amino group at position 2 | Different pyridine ring substitution affects reactivity |

| Methyl 6-(aminomethyl)picolinate | Aminomethyl substitution at position 6 | Potentially different pharmacological profiles due to amino group location |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Structure–Activity Relationship (SAR) Studies : Research has identified key structural features that enhance biological activity. Modifications to the methylamino group significantly influence the compound's potency against various biological targets .

- In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit specific enzymes linked to cancer progression, indicating its potential as an anticancer agent .

- Pharmacodynamics : Understanding the interactions of this compound with biological molecules is crucial for elucidating its pharmacodynamics. Interaction studies suggest that it may affect signaling pathways involved in cell proliferation and survival .

Eigenschaften

IUPAC Name |

methyl 6-methyl-3-(methylamino)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-5-7(10-2)8(11-6)9(12)13-3/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRAUEZJFGPGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)NC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.